molecular formula C3H3N2OP B14256370 Methylphosphonic diisocyanide CAS No. 173677-00-4

Methylphosphonic diisocyanide

Cat. No.: B14256370
CAS No.: 173677-00-4
M. Wt: 114.04 g/mol
InChI Key: VMAQWKWZYFZSOB-UHFFFAOYSA-N
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Description

Methylphosphonic diisocyanide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two isocyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphosphonic diisocyanide typically involves the reaction of methylphosphonic dichloride with silver cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

CH3PCl2+2AgCNCH3P(NC)2+2AgCl\text{CH}_3\text{PCl}_2 + 2\text{AgCN} \rightarrow \text{CH}_3\text{P(NC)}_2 + 2\text{AgCl} CH3​PCl2​+2AgCN→CH3​P(NC)2​+2AgCl

In this reaction, methylphosphonic dichloride reacts with silver cyanide to produce this compound and silver chloride as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonic diisocyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form methylphosphonic acid derivatives.

    Reduction: Reduction reactions can convert the isocyanide groups to amines.

    Substitution: The isocyanide groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide groups under mild conditions.

Major Products Formed

    Oxidation: Methylphosphonic acid and its esters.

    Reduction: Methylphosphonic diamine.

    Substitution: Various substituted phosphonic derivatives.

Scientific Research Applications

Methylphosphonic diisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methylphosphonic diisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide groups can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic acid: A simpler analog with only one isocyanide group replaced by a hydroxyl group.

    Diisopropyl methylphosphonate: Another organophosphorus compound with different alkyl groups.

    Methylphosphinic acid: Contains a phosphinic acid group instead of isocyanide groups.

Uniqueness

Methylphosphonic diisocyanide is unique due to the presence of two isocyanide groups, which impart distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with metal ions and biomolecules.

Properties

CAS No.

173677-00-4

Molecular Formula

C3H3N2OP

Molecular Weight

114.04 g/mol

IUPAC Name

diisocyanophosphorylmethane

InChI

InChI=1S/C3H3N2OP/c1-4-7(3,6)5-2/h3H3

InChI Key

VMAQWKWZYFZSOB-UHFFFAOYSA-N

Canonical SMILES

CP(=O)([N+]#[C-])[N+]#[C-]

Origin of Product

United States

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